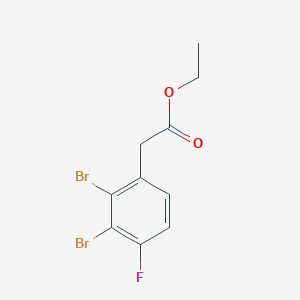

Ethyl 2,3-dibromo-4-fluorophenylacetate

描述

Ethyl 2,3-dibromo-4-fluorophenylacetate is a halogenated phenylacetate ester characterized by bromine substituents at the 2- and 3-positions of the phenyl ring and a fluorine atom at the 4-position. Below, we analyze two closely related esters to infer trends in reactivity, stability, and functional group effects.

属性

IUPAC Name |

ethyl 2-(2,3-dibromo-4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2FO2/c1-2-15-8(14)5-6-3-4-7(13)10(12)9(6)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWBQDVRIJUBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=C(C=C1)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method A: Bromination of Ethyl 4-Fluorophenylacetate

This method is based on the bromination of ethyl 4-fluorophenylacetate, followed by regioselective halogenation to introduce bromine atoms at the 2 and 3 positions of the aromatic ring.

Step 1: Preparation of Ethyl 4-Fluorophenylacetate

- Ethyl phenylacetate is commercially available or synthesized via esterification of phenylacetic acid.

- Alternatively, it can be prepared through Fischer esterification of phenylacetic acid with ethanol under acid catalysis.

Step 2: Bromination Reaction

- Reagents: Bromine (Br₂), a suitable solvent such as carbon tetrachloride or acetic acid, and a catalyst if necessary.

- Conditions:

- Temperature maintained between 0°C to 25°C to favor selective substitution.

- Molar ratio of bromine to substrate typically around 1.2:1 to prevent over-bromination.

- Procedure:

- Dissolve ethyl 4-fluorophenylacetate in the solvent.

- Slowly add bromine under stirring, controlling temperature to prevent side reactions.

- Reaction time varies from 1 to 3 hours, monitored via TLC or GC.

- The bromination predominantly occurs at the ortho and para positions relative to the fluorine substituent, leading to 2,3-dibromo substitution.

Step 3: Workup and Purification

- Quench excess bromine with sodium bisulfite solution.

- Extract the organic layer, wash with water, and dry over anhydrous sodium sulfate.

- Recrystallize from ethanol-water mixture to purify the product.

Method B: Direct Synthesis via Halogenation of Phenylacetate Derivatives

An alternative route involves halogenating phenylacetate intermediates directly, as described in patent CN118955238A, which emphasizes regioselectivity and process efficiency.

- Reaction Conditions:

- Use of xylene or similar aromatic solvents to facilitate halogenation.

- Controlled addition of bromine and fluorinating agents.

- Temperature maintained around 50-60°C to optimize regioselectivity.

- Reagents:

- Bromine (Br₂)

- Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) for fluorination.

- Catalysts like iron or iron salts to promote halogenation.

Note: The process involves multiple steps, including initial fluorination at the 4-position, followed by bromination at the 2 and 3 positions, with purification after each stage.

Key Reaction Parameters and Data Summary

| Parameter | Description | Typical Range | Reference/Source |

|---|---|---|---|

| Temperature | Reaction temperature | 0°C to 60°C | Patent CN118955238A, literature reports |

| Bromine molar ratio | Bromine to substrate | 1.2:1 | Patent CN118955238A |

| Solvent | Organic solvents such as acetic acid, carbon tetrachloride | 0°C–60°C | Literature |

| Reaction time | Bromination duration | 1–3 hours | Patent CN118955238A |

| Purification | Recrystallization from ethanol-water | 60–95% ethanol | Patent CN102120723A |

Notes on Optimization and Industrial Relevance

- Selectivity: Achieved by temperature control and molar ratios to favor substitution at desired positions.

- Yield: Reported yields are generally high (>80%) with optimized conditions.

- Purity: Recrystallization in ethanol-water ensures high purity suitable for further applications.

- Scale-up: The process is adaptable for industrial production, with reaction times and conditions scalable.

化学反应分析

Types of Reactions

Ethyl 2,3-dibromo-4-fluorophenylacetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Zinc dust in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of ethyl 4-fluorophenylacetate.

Oxidation: Formation of 2,3-dibromo-4-fluorobenzoic acid.

科学研究应用

Ethyl 2,3-dibromo-4-fluorophenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new drugs with improved efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of Ethyl 2,3-dibromo-4-fluorophenylacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target molecules, thereby influencing its biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Compound 1: Ethyl 2,4-dibromo-3-fluorophenylacetate (CAS 1803817-32-4)

- Formula : C₁₀H₉Br₂FO₂

- Substituents : Bromine at 2- and 4-positions, fluorine at 3-position.

- Molecular Weight : ~340 g/mol (calculated from formula).

- Key Features : Bromine’s electron-withdrawing nature and steric bulk at the 2- and 4-positions may reduce electrophilic substitution reactivity compared to fluorine. The meta-fluorine (3-position) could influence dipole interactions or hydrogen bonding in solvation .

Compound 2: Ethyl 2,3-difluoro-4-methoxyphenylacetate (CAS 691905-11-0)

- Formula : C₁₁H₁₂F₂O₃

- Substituents : Fluorine at 2- and 3-positions, methoxy group at 4-position.

- Molecular Weight : ~230 g/mol (calculated from formula).

- Difluoro substitution at ortho/meta positions reduces steric hindrance compared to bromine, favoring solubility in polar solvents .

Data Table: Comparative Analysis

Research Findings and Implications

Substituent Position Effects: The target compound (2,3-diBr-4-F) has bromine in ortho/meta positions, which likely increases steric hindrance and reduces solubility compared to Compound 2 (2,3-diF-4-OCH₃). Bromine’s larger atomic radius may also hinder nucleophilic attack at the ester carbonyl group .

Functional Group Influence :

- The methoxy group in Compound 2 enhances solubility in polar solvents (e.g., DMSO or acetone) due to its ability to form hydrogen bonds. In contrast, brominated analogs (target and Compound 1) are more suited for hydrophobic reaction environments .

- Fluorine’s electronegativity in the target compound’s 4-position may slightly polarize the phenyl ring, directing electrophiles to less substituted positions during reactions.

Thermal and Chemical Stability :

- Brominated compounds (target and Compound 1) are expected to exhibit higher thermal stability due to strong C-Br bonds, whereas Compound 2’s methoxy group may render it susceptible to acid-catalyzed cleavage under harsh conditions .

生物活性

Ethyl 2,3-dibromo-4-fluorophenylacetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Ethyl 2,3-dibromo-4-fluorophenylacetate can be synthesized through bromination and fluorination processes applied to ethyl phenylacetate. The typical method involves using bromine or N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst like iron or aluminum bromide, conducted in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.

Chemical Structure:

- Molecular Formula: C10H8Br2F O2

- Molecular Weight: 331.98 g/mol

Antimicrobial Properties

Research indicates that halogenated compounds, including ethyl 2,3-dibromo-4-fluorophenylacetate, exhibit significant antimicrobial activities. The presence of bromine and fluorine atoms enhances the compound's reactivity and binding affinity to microbial targets. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

Ethyl 2,3-dibromo-4-fluorophenylacetate has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific biochemical pathways. The halogen substituents are believed to play a crucial role in its mechanism of action by interacting with cellular targets such as enzymes or receptors involved in cancer progression.

The biological activity of ethyl 2,3-dibromo-4-fluorophenylacetate is primarily attributed to its ability to interact with cellular targets. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to altered cell proliferation and apoptosis. Ongoing research aims to elucidate the specific molecular interactions and pathways involved in its biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis with similar halogenated compounds highlights the unique properties of ethyl 2,3-dibromo-4-fluorophenylacetate:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 2,3-dibromo-4-chlorophenylacetate | Chlorine instead of fluorine | Similar antimicrobial properties |

| Ethyl 2,3-dibromo-4-iodophenylacetate | Iodine substitution | Potentially different reactivity |

| Ethyl 2,3-dibromo-4-methylphenylacetate | Methyl group instead of halogen | Different reactivity and applications |

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of ethyl 2,3-dibromo-4-fluorophenylacetate against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Cancer Cell Line Research : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with ethyl 2,3-dibromo-4-fluorophenylacetate resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。